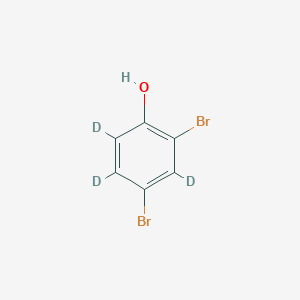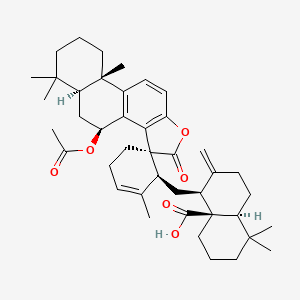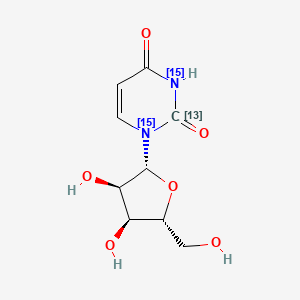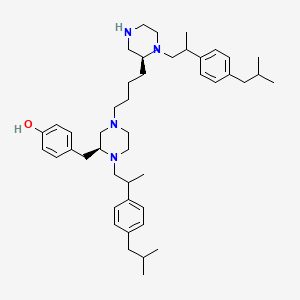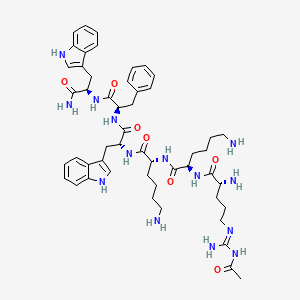
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 is a synthetic peptide composed of multiple D-amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino acids are protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted reactions.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine, allowing the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid) and scavengers like water, TIS (triisopropylsilane), and EDT (ethanedithiol).
Industrial Production Methods
Industrial production of this peptide would follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-throughput synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography) are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan residues.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-Arg-OH: A simpler peptide with a single D-arginine residue.
H-D-Lys-OH: Contains a single D-lysine residue.
H-D-Trp-OH: Composed of a single D-tryptophan residue.
Uniqueness
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 is unique due to its specific sequence and the presence of multiple D-amino acids, which confer stability and resistance to enzymatic degradation. This makes it particularly valuable for therapeutic applications where stability is crucial.
Eigenschaften
Molekularformel |
C51H70N14O7 |
|---|---|
Molekulargewicht |
991.2 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-5-[[acetamido(amino)methylidene]amino]-2-aminopentanoyl]amino]-6-amino-N-[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C51H70N14O7/c1-31(66)60-51(56)57-25-13-18-37(54)46(68)61-40(21-9-11-23-52)47(69)62-41(22-10-12-24-53)48(70)65-44(28-34-30-59-39-20-8-6-17-36(34)39)50(72)64-43(26-32-14-3-2-4-15-32)49(71)63-42(45(55)67)27-33-29-58-38-19-7-5-16-35(33)38/h2-8,14-17,19-20,29-30,37,40-44,58-59H,9-13,18,21-28,52-54H2,1H3,(H2,55,67)(H,61,68)(H,62,69)(H,63,71)(H,64,72)(H,65,70)(H3,56,57,60,66)/t37-,40-,41-,42-,43-,44-/m1/s1 |
InChI-Schlüssel |
OGWWMXGYSGRTNE-RALPYXRWSA-N |
Isomerische SMILES |
CC(=O)NC(=NCCC[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)N)N |
Kanonische SMILES |
CC(=O)NC(=NCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


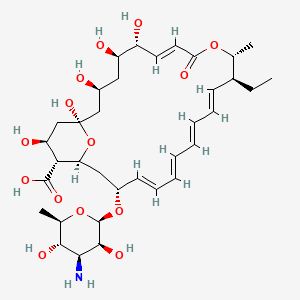
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)
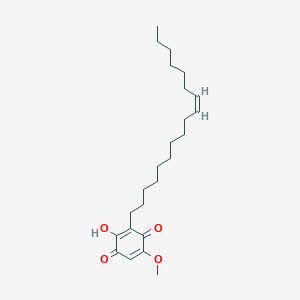
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
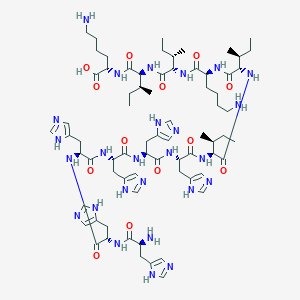
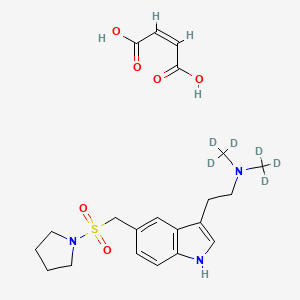
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
